molecular formula C5H5N5 B565968 Tetrazolo[1,5-a]pyridin-7-amine CAS No. 1228551-77-6

Tetrazolo[1,5-a]pyridin-7-amine

Cat. No.: B565968
CAS No.: 1228551-77-6
M. Wt: 135.13
InChI Key: QHWJGMVBUNNSAU-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol It is characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring

Scientific Research Applications

Tetrazolo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet (SDS) for Tetrazolo[1,5-a]pyridin-7-amine can be found online . It’s important to refer to the SDS for detailed safety and handling information. As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of a deep eutectic solvent such as Dowtherm A . This metal-free approach is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .

Comparison with Similar Compounds

  • Tetrazolo[1,5-a]pyridin-8-amine
  • Tetrazolo[1,5-a]pyridin-6-amine
  • Tetrazolo[1,5-a]pyridin-5-amine

Comparison: Tetrazolo[1,5-a]pyridin-7-amine is unique due to its specific position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJGMVBUNNSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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